molecular formula C19H17NO5 B14780330 methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate

methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate

Cat. No.: B14780330
M. Wt: 339.3 g/mol
InChI Key: KLZSLLPDSLRSDJ-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide core. This is followed by esterification and subsequent functionalization to introduce the methoxyphenyl group. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the phthalimide core can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, known for its use in the synthesis of various pharmaceuticals.

    N-Substituted Phthalimides: Compounds with different substituents on the nitrogen atom, exhibiting diverse biological activities.

    Methoxyphenyl Derivatives: Compounds with methoxy groups attached to phenyl rings, known for their pharmacological properties.

Uniqueness

Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(4-methoxyphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H17NO5/c1-24-13-9-7-12(8-10-13)11-16(19(23)25-2)20-17(21)14-5-3-4-6-15(14)18(20)22/h3-10,16H,11H2,1-2H3

InChI Key

KLZSLLPDSLRSDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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